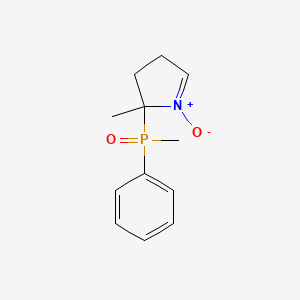
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide is a complex organic compound with a unique structure that includes a pyrrole ring, a phosphinyl group, and an oxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide typically involves the reaction of 3,4-dihydro-2-methyl-2H-pyrrole with a methylphenylphosphinyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The phosphinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group plays a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide: This compound is unique due to the presence of both a phosphinyl group and an oxide.
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl): Lacks the oxide group, which may affect its reactivity and applications.
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-hydroxide: Contains a hydroxyl group instead of an oxide, leading to different chemical properties.
Uniqueness
The presence of both a phosphinyl group and an oxide in this compound makes it unique among similar compounds
Propiedades
Número CAS |
600738-65-6 |
|---|---|
Fórmula molecular |
C12H16NO2P |
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
2-methyl-2-[methyl(phenyl)phosphoryl]-1-oxido-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C12H16NO2P/c1-12(9-6-10-13(12)14)16(2,15)11-7-4-3-5-8-11/h3-5,7-8,10H,6,9H2,1-2H3 |
Clave InChI |
DKUUQMMJNDPPRP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC=[N+]1[O-])P(=O)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
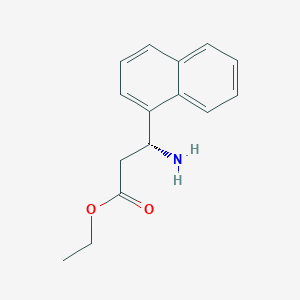

![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
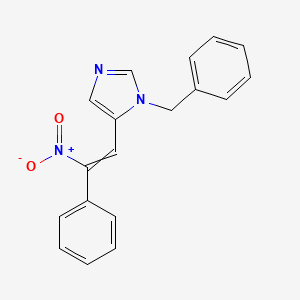
![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)
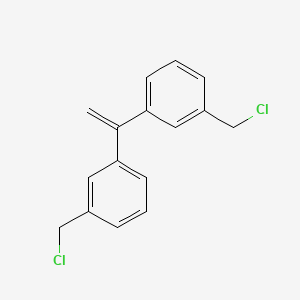
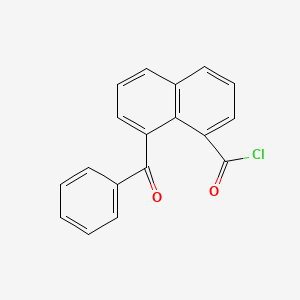
![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)
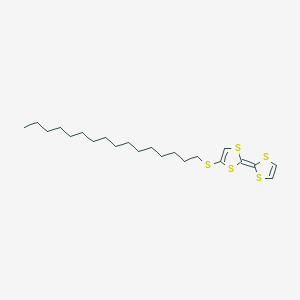

![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
